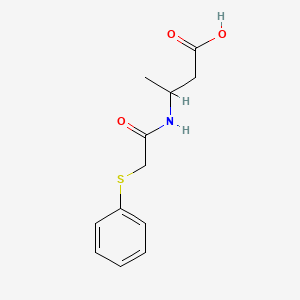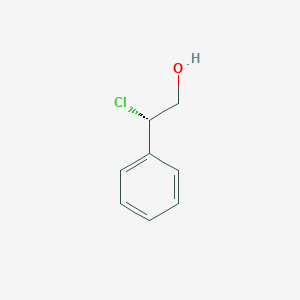
(S)-2-Chloro-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloro-2-phenylethan-1-ol is an organic compound with the molecular formula C8H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-2-Chloro-2-phenylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of (S)-2-phenylethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{(S)-2-Phenylethanol} + \text{SOCl}_2 \rightarrow \text{(S)-2-Chloro-2-phenylethan-1-ol} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of (S)-2-Chloro-2-phenylethan-1-ol may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Chloro-2-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-chloro-2-phenylacetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of (S)-2-Chloro-2-phenylethan-1-ol can yield (S)-2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (S)-2-phenylethanol.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.
Major Products:
Oxidation: (S)-2-chloro-2-phenylacetaldehyde.
Reduction: (S)-2-phenylethanol.
Substitution: (S)-2-phenylethanol.
Applications De Recherche Scientifique
(S)-2-Chloro-2-phenylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (S)-2-Chloro-2-phenylethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-2-Chloro-2-phenylethan-1-ol: The enantiomer of (S)-2-Chloro-2-phenylethan-1-ol, with similar chemical properties but different biological activity.
2-Chloro-2-phenylethan-1-amine: A related compound with an amine group instead of a hydroxyl group.
2-Chloro-2-phenylethan-1-thiol: A thiol analog with a sulfur atom replacing the oxygen atom.
Uniqueness: (S)-2-Chloro-2-phenylethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds
Propriétés
Formule moléculaire |
C8H9ClO |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
(2S)-2-chloro-2-phenylethanol |
InChI |
InChI=1S/C8H9ClO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
Clé InChI |
WTGUAUVAXDZHJX-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CO)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


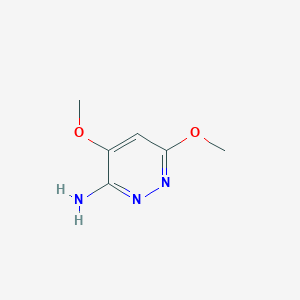



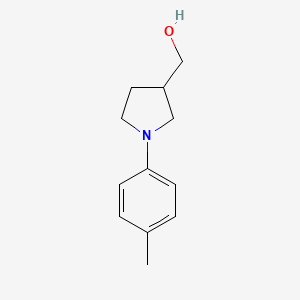



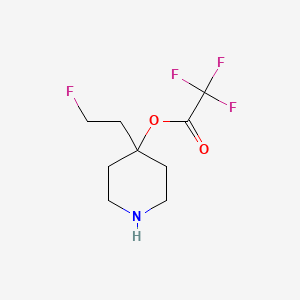
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
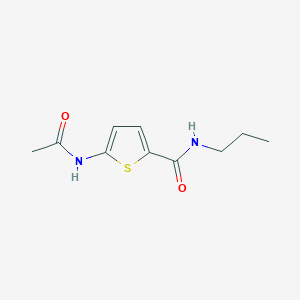
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
